2-(2,2-Diethoxyethyl)-1,3-dithiane 2-(2,2-Diethoxyethyl)-1,3-dithiane
Brand Name: Vulcanchem
CAS No.: 5849-13-8
VCID: VC20677369
InChI: InChI=1S/C10H20O2S2/c1-3-11-9(12-4-2)8-10-13-6-5-7-14-10/h9-10H,3-8H2,1-2H3
SMILES:
Molecular Formula: C10H20O2S2
Molecular Weight: 236.4 g/mol

2-(2,2-Diethoxyethyl)-1,3-dithiane

CAS No.: 5849-13-8

Cat. No.: VC20677369

Molecular Formula: C10H20O2S2

Molecular Weight: 236.4 g/mol

* For research use only. Not for human or veterinary use.

2-(2,2-Diethoxyethyl)-1,3-dithiane - 5849-13-8

Specification

CAS No. 5849-13-8
Molecular Formula C10H20O2S2
Molecular Weight 236.4 g/mol
IUPAC Name 2-(2,2-diethoxyethyl)-1,3-dithiane
Standard InChI InChI=1S/C10H20O2S2/c1-3-11-9(12-4-2)8-10-13-6-5-7-14-10/h9-10H,3-8H2,1-2H3
Standard InChI Key WMGKTRHJFAMANL-UHFFFAOYSA-N
Canonical SMILES CCOC(CC1SCCCS1)OCC

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, 2-(2,2-dimethoxyethyl)-1,3-dithiane, reflects its structure: a 1,3-dithiane ring (a six-membered ring with two sulfur atoms at positions 1 and 3) substituted with a 2,2-dimethoxyethyl group at position 2 . Key identifiers include:

PropertyValue
CAS Registry Number56169-20-1
Molecular FormulaC8H16O2S2\text{C}_8\text{H}_{16}\text{O}_2\text{S}_2
Molecular Weight208.3 g/mol
InChI KeyDMCSXYLJSVMMAS-UHFFFAOYSA-N
SMILESCOC(CC1SCCCS1)OC

Spectral and Structural Data

  • 2D Structure: The dithiane ring adopts a chair conformation, with the dimethoxyethyl substituent in an equatorial position to minimize steric strain .

  • 3D Conformer Analysis: Computational models reveal intramolecular interactions between sulfur atoms and methoxy oxygen atoms, contributing to stability .

Synthesis and Reactivity

Preparation Methods

2-(2,2-Dimethoxyethyl)-1,3-dithiane is typically synthesized via thioacetalization, where a carbonyl compound reacts with 1,3-propanedithiol under acidic conditions . For example:

  • Aldehyde Protection:

    RCHO+HSCH2CH2CH2SHH+RCH(SCH2CH2S)2+H2O\text{RCHO} + \text{HSCH}_2\text{CH}_2\text{CH}_2\text{SH} \xrightarrow{\text{H}^+} \text{RCH(SCH}_2\text{CH}_2\text{S)}_2 + \text{H}_2\text{O}

    Subsequent alkylation or functionalization introduces the dimethoxyethyl group .

Key Reactions

The compound’s reactivity centers on its 2-lithio-1,3-dithiane derivative, generated via deprotonation with strong bases like nn-BuLi or tt-BuLi :

  • Alkylation: Reacts with primary alkyl halides (e.g., ethyl iodide) to form extended carbon chains .

    2-Lithio-1,3-dithiane+R-XR-C(SCH2CH2S)2LiH2OR-C(SCH2CH2S)2H\text{2-Lithio-1,3-dithiane} + \text{R-X} \rightarrow \text{R-C(SCH}_2\text{CH}_2\text{S)}_2\text{Li} \xrightarrow{\text{H}_2\text{O}} \text{R-C(SCH}_2\text{CH}_2\text{S)}_2\text{H}
  • Epoxide Ring-Opening: Participates in nucleophilic attacks on epoxides to yield diols after hydrolysis .

Applications in Natural Product Synthesis

Role as a Carbonyl Equivalent

The dithiane group acts as a masked ketone, enabling chemists to perform reactions incompatible with free carbonyl groups. For instance, in the synthesis of gloeosporone (a fungal metabolite), 2-lithio-1,3-dithiane intermediates facilitated sequential alkylations and epoxide openings to construct the polycyclic core .

Case Study: Prostaglandin E2_22 Intermediate

Das and Achab demonstrated the utility of 2-(2,2-dimethoxyethyl)-1,3-dithiane in synthesizing prostaglandin E2_2 (PGE2_2) precursors . The dithiane moiety was introduced via thioacetalization of a glucose-derived aldehyde, followed by lithiation and epoxide coupling to establish stereochemistry .

Industrial and Research Relevance

Patent Landscape

The compound is cited in patents related to agrochemicals and pharmaceutical intermediates . For example, WIPO PatentScope lists applications in fungicide formulations leveraging its sulfur-based bioactivity .

Recent Advances (2023–2025)

  • Catalytic Asymmetric Synthesis: New chiral ligands enable enantioselective alkylation of 2-lithio-1,3-dithianes, expanding access to optically active natural products .

  • Green Chemistry Approaches: Solvent-free thioacetalization protocols reduce environmental impact while maintaining high yields (>85%) .

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